4-Nitrophenyl prop-2-ynylcarbamate
Description
4-Nitrophenyl prop-2-ynylcarbamate is a carbamate ester featuring a para-nitrophenyl group and a prop-2-ynyl (propargyl) substituent on the carbamate nitrogen. The nitro group confers strong electron-withdrawing properties, enhancing the compound’s reactivity, particularly in hydrolysis or nucleophilic substitution reactions. Carbamates are widely used in medicinal chemistry and materials science due to their stability and versatility as protecting groups or enzyme inhibitors. The prop-2-ynyl group introduces an alkyne functionality, enabling applications in click chemistry for bioconjugation or polymer synthesis.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
(4-nitrophenyl) N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C10H8N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h1,3-6H,7H2,(H,11,13) |
InChI Key |
ZEJGXXDGEVFMKC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 4-nitrophenyl prop-2-ynylcarbamate serves as a versatile reagent. It is utilized for:
- Synthesis of Other Carbamates : The compound can act as a building block for more complex molecular architectures.
- Protecting Group : It is employed as a protecting group for amines during chemical reactions, facilitating selective transformations without interfering with other functional groups.
Biology
The biological applications of this compound are significant:
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, particularly bile-salt-dependent lipases, which are crucial in lipid metabolism. The inhibition occurs through the formation of stable enzyme-inhibitor complexes, impacting metabolic pathways.
- Substrate for Biochemical Assays : The compound is utilized in various biochemical assays to study enzyme kinetics and interactions with biological macromolecules.
Medicine
The pharmacological potential of this compound is being explored:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer activity. Structural modifications may enhance its efficacy against various cancer cell lines .
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing promise in inhibiting the growth of pathogenic microorganisms.
Table 1: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Synthesis of other carbamates | Acts as a building block |
| Protecting group for amines | Facilitates selective reactions | |
| Biology | Enzyme inhibition | Inhibits bile-salt-dependent lipases |
| Substrate for biochemical assays | Used in enzyme kinetics studies | |
| Medicine | Anticancer properties | Potential lead for drug development |
| Antimicrobial activity | Effective against various pathogens |
Inhibition Studies
A study demonstrated that this compound effectively inhibits bile-salt-dependent lipase activity. The mechanism involves covalent bonding with active site residues, blocking enzyme function and providing insights into lipid metabolism regulation.
Pharmacological Activity
Research has shown that derivatives of this compound exhibit significant anticancer effects. For instance, structural modifications have led to compounds with enhanced activity against specific cancer cell lines, indicating potential therapeutic applications .
Biodegradation Potential
Investigations into the biodegradability of carbamates have highlighted the ability of certain microbial communities to degrade this compound. This bioremediation potential is crucial for addressing environmental concerns related to chemical pollution.
Comparison with Similar Compounds
Table 1: Structural and Reactivity Comparison of Nitro-Substituted Compounds
Preparation Methods
Standard Procedure for Carbamate Formation
-
Reagent Preparation :
-
Chloroformate Addition :
-
Reaction Progress :
-
Workup and Isolation :
-
Purification :
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Temperature Range | Yield (%) |
|---|---|---|---|
| DCM | Pyridine | –5°C to rt | 88 |
| Chloroform | TEA | 0°C to rt | 85 |
| THF | DIPEA | 0°C to rt | 78 |
Key Observations :
Stoichiometric Considerations
-
A slight excess of 4-nitrophenyl chloroformate (1.2 equiv) ensures complete conversion of propargylamine, minimizing unreacted starting material.
-
Sub-stoichiometric base (1.1 equiv) reduces side reactions, such as urea formation from residual amine and chloroformate.
Side Reactions and Mitigation Strategies
Common Side Products
Mitigation Approaches
-
Anhydrous Conditions : Use of molecular sieves or rigorous solvent drying prevents hydrolysis.
-
Low-Temperature Control : Maintaining temperatures below 5°C during chloroformate addition suppresses exothermic decomposition.
Purification and Characterization
Recrystallization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 9.2 Hz, 2H, Ar–H), 7.35 (d, J = 9.2 Hz, 2H, Ar–H), 4.65 (s, 2H, NCH₂), 2.45 (t, J = 2.4 Hz, 1H, C≡CH).
-
IR (KBr): 2120 cm⁻¹ (C≡C stretch), 1705 cm⁻¹ (C=O carbamate).
Comparative Analysis with Related Carbamates
| Compound | Reactant Pair | Yield (%) | Purification Method |
|---|---|---|---|
| This compound | Propargylamine + Chloroformate | 88 | Recrystallization |
| tert-Butyl carbamate | tert-Butanol + Chloroformate | 92 | Column Chromatography |
| Benzyl carbamate | Benzylamine + Chloroformate | 85 | Distillation |
Insights :
-
Bulky substituents (e.g., tert-butyl) necessitate chromatographic purification due to poor crystallinity.
-
Aromatic amines (e.g., benzylamine) exhibit slower reaction kinetics, requiring extended stirring times.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-nitrophenyl prop-2-ynylcarbamate to improve yield and purity?
- Methodological Answer : The synthesis involves reacting bis(4-nitrophenyl)carbonate with propargylamine in dichloromethane at room temperature for 24 hours. Key factors include stoichiometric ratios, solvent choice, and purification via diethyl ether washing. reports a 53% yield with a melting point of 121–122°C. To optimize, consider adjusting reaction time, temperature (e.g., cooling to minimize side reactions), and using gradient crystallization for higher purity. NMR (¹H and ¹³C) and melting point analysis are critical for validating purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Identifies the alkyne proton (δ 2.31 ppm, triplet) and carbamate NH (δ 5.31 ppm, broad triplet).
- ¹³C-NMR : Confirms the carbamate carbonyl (δ 158.6 ppm) and aromatic carbons.
- HRMS : Validates molecular weight (e.g., [M+H⁺] at m/z 641.4249 for derivatives).
- Melting Point : Cross-referenced with literature (e.g., 121–122°C in ).
These methods ensure structural fidelity and purity .
Q. How is this compound utilized in dendrimer synthesis?
- Methodological Answer : The compound reacts with poly(propylenimine) dendrimers (e.g., DAB-Am-4) in THF to form tetravalent ligands. Critical parameters include molar ratios (e.g., 4:1 carbamate-to-dendrimer) and reaction duration (24 hours). Purification via THF washing removes unreacted reagents. Applications include ion channel ligand studies, validated by NMR and HRMS .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density and reaction pathways. Studies should include:
- Local Spin-Density Approximations : For exchange-correlation energy (Becke’s method, ).
- Gradient Expansions : To refine kinetic-energy density ( ).
Compare calculated activation energies with experimental yields to validate models .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (e.g., SHELX suite) to determine bond lengths, angles, and packing. For example, reports triclinic symmetry (P1 space group) with a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å for a related nitrophenyl compound. Refinement protocols (e.g., SHELXL) minimize residuals (R-factors) and validate hydrogen bonding or π-π interactions .
Q. Why do contradictory results arise in enzyme inhibition assays using 4-nitrophenyl derivatives?
- Methodological Answer : Structural variations (e.g., glycosidic vs. carbamate linkages) impact binding. For example, 4-nitrophenyl α-D-mannopyranoside failed to inhibit lectin binding ( ), while 4-nitrophenyl glucopyranoside is a standard α-glucosidase substrate ( ). Perform molecular docking (e.g., AutoDock Vina) to compare binding poses and free energies. Experimental validation via competitive assays (e.g., IC₅₀ measurements) is critical .
Q. What strategies address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or HPLC to track reaction progress.
- Protecting Groups : Shield reactive sites (e.g., alkyne) during derivatization.
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency.
highlights cycloaddition reactions with acetylacetone, requiring precise stoichiometry and temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
